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Compound Name: Oxazolo[4,5-c]pyridin-2-amine

Cat. No.: B043678

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profiles of various
derivatives based on the oxazolopyridine heterocyclic scaffold. While specific cross-reactivity
data for Oxazolo[4,5-c]pyridin-2-amine is not extensively available in the public domain, this
document summarizes the known kinase activities of structurally related oxazolopyridine and
imidazopyridine analogs. The data presented herein is intended to serve as a valuable
resource for structure-activity relationship (SAR) studies and to guide the design of selective
kinase inhibitors.

Introduction to the Oxazolopyridine Scaffold in
Kinase Inhibition

The oxazolopyridine core is a "privileged" scaffold in medicinal chemistry, meaning it is a
versatile framework for designing ligands that can interact with a variety of biological targets,
including protein kinases. Different isomers of this scaffold, such as oxazolo[4,5-b]pyridine,
oxazolo[5,4-d]pyrimidine, and the related imidazo[4,5-c]pyridin-2-one, have been shown to be
potent inhibitors of several important kinase families. The selectivity profile of these compounds
is highly dependent on the substitution patterns around the core scaffold. This guide will
compare the kinase inhibition profiles of derivatives from these different series.

Kinase Inhibition Profile Comparison
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The following tables summarize the in vitro kinase inhibitory activities of various

oxazolopyridine and imidazopyridine derivatives against their primary kinase targets. For

comparative purposes, data for well-established, alternative kinase inhibitors are also included.

Table 1: DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

Specific ) Alternativ
Compoun Primary
Compoun IC50 (nM) e Target IC50 (nM)
d Class Target .
Inhibitors
Imidazo[4,
o Compound Low nM[1]
5-c]pyridin- DNA-PK NU7441 DNA-PK 14
78 [21[3]
2-one
Imidazo[4, M3814
5-c]pyridin-  SN39536 DNA-PK Low nM[4] (Peposertib  DNA-PK 2.3
2-one )
Imidazol[4,
5-c]pyridin-  SN40905 DNA-PK Low nM[4]  AZD7648 DNA-PK 0.6

2-one

Table 2: Glycogen Synthase Kinase 3 (GSK-3[3) Inhibitors
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Specific ) Alternativ
Compoun Primary
Compoun IC50 (M) e Target IC50 (nM)
d Class Target o
Inhibitors
Oxazolo[4,
Compound CHIR-
5- GSK-3p3 0.34[5] GSK-3p3 6.7
. 7 99021
b]pyridine
Oxazolo[4,
Compound ) )
5- ; GSK-3p3 0.39[5] Tideglusib GSK-3p3 60
e
b]pyridine
Oxazolo[4,
Compound
5- GSK-3p 0.47[5] LY2090314 GSK-3p 11
- 79
b]pyridine
Oxazolo[4,
Compound
5- ; GSK-3p3 0.53[5]
c
b]pyridine

Table 3: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors
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Specific ) Alternativ
Compoun Primary
Compoun IC50 (M) e Target IC50 (nM)
d Class Target o
d Inhibitors
Oxazolo[5,
4- Compound )
o VEGFR2 0.33[6] Sorafenib VEGFR2 90
d]pyrimidin ~ 9n
e
Oxazolo[5,
4- Compound o
o VEGFR2 0.3[7] Sunitinib VEGFR2 80
dlpyrimidin 1
e
Oxazolo[5,
4- Compound s
. VEGFR2 0.33[7] Axitinib VEGFR2 0.2
d]pyrimidin 5
e
Table 4: Aurora A Kinase Inhibitors
Specific . Alternativ
Compoun Primary
Compoun IC50 (nM) e Target IC50 (nM)
d Class Target o
d Inhibitors
Oxazolo[5,
4- Compound Alisertib
o Aurora A 1-50[7] Aurora A 1.2
d]pyrimidin 17 (MLN8237)
e
MK-5108 Aurora A 0.064[8]
Danusertib
(PHA- Aurora A 13[9]
739358)
Experimental Protocols
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Detailed methodologies for two common kinase activity assays are provided below. These
assays are frequently used to determine the potency and selectivity of kinase inhibitors.

Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a homogeneous, luminescent assay that measures the amount of
ATP remaining in solution following a kinase reaction.[10][11][12][13] The luminescent signal is
inversely proportional to the amount of kinase activity.

Materials:
o Kinase-Glo® Reagent (Promega)

Kinase of interest

Substrate for the kinase

Test compounds (e.g., oxazolopyridine derivatives)

Kinase reaction buffer (e.g., 40mM Tris-HCI, pH 7.5, 20mM MgClz, 0.1 mg/ml BSA)

White, opaque multi-well plates (e.g., 96- or 384-well)

Procedure:

Prepare serial dilutions of the test compounds in the kinase reaction buffer.
e In a multi-well plate, add the kinase, its substrate, and ATP to the kinase reaction buffer.

e Add the test compounds to the wells. Include wells with a known inhibitor as a positive
control and wells with DMSO as a negative (vehicle) control.

 Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the
kinase reaction to proceed.

e Add an equal volume of Kinase-Glo® Reagent to each well.

¢ Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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» Measure the luminescence using a plate-reading luminometer.

o Calculate the percent inhibition for each compound concentration and determine the IC50
value by fitting the data to a dose-response curve.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance
energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to
the ATP-binding site of a kinase.[14][15] Test compounds that bind to the ATP site will displace
the tracer, leading to a decrease in the FRET signal.

Materials:

o Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)

» Alexa Fluor® 647-labeled kinase tracer

¢ Kinase of interest (with an appropriate tag, e.g., GST or His)

e Test compounds

o Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
e Low-volume, black multi-well plates (e.g., 384-well)

Procedure:

Prepare serial dilutions of the test compounds in the kinase buffer.

e In a multi-well plate, add the kinase, the Eu-labeled antibody, and the Alexa Fluor® 647-
labeled tracer to the kinase buffer.

o Add the test compounds to the wells. Include wells with a known inhibitor as a positive
control and wells with DMSO as a negative (vehicle) control.

 Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the
binding reaction to reach equilibrium.
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» Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the
donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

o Calculate the emission ratio (acceptor/donor) for each well.

o Determine the percent inhibition for each compound concentration and calculate the 1C50
value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a generic experimental workflow for kinase inhibitor profiling
and the signaling pathways for two of the kinase targets discussed in this guide.
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A generic workflow for kinase inhibitor profiling.
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Simplified DNA-PK signaling in non-homologous end joining.
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Simplified EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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